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molecular formula C9H10N2S B8692556 3,5-dimethyl-4-thiocyanatoaniline

3,5-dimethyl-4-thiocyanatoaniline

Cat. No. B8692556
M. Wt: 178.26 g/mol
InChI Key: XOSJWLNVZLKSSL-UHFFFAOYSA-N
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Patent
US06509499B1

Procedure details

251.2 g (3.30 mol) of ammonium thiocyanate are rapidly added to a solution, maintained under a nitrogen atmosphere, of 121.2 g (1 mol) of 3,5-dimethylaniline in 1.75 l of anhydrous N,N-dimethylformamide. The temperature rises from 18 to 35° C. One and a half hours later, the temperature of the solution having returned to room temperature, 263.3 g (1.65 mol) of anhydrous cupric sulphate are added rapidly. The reaction medium is left stirring at room temperature for 3 days and is then poured into 8 l of water. The pH is brought to 7.5 by addition of 550 g (6.55 mol) of sodium bicarbonate. The medium is then filtered, the solid part being washed with ethyl acetate and the liquid part being extracted with ethyl acetate. The combined organic liquid phases are washed with 500 ml of water, dried over sodium sulphate and concentrated to dryness under reduced pressure. The pasty residue obtained is crystallized from 500 ml of hexane to give 128.8 g (72%) of 4-amino-2,6-dimethylphenyl thiocyanate which is used in the next step without further purification.
Quantity
251.2 g
Type
reactant
Reaction Step One
Quantity
121.2 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two
[Compound]
Name
cupric sulphate
Quantity
263.3 g
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
Quantity
550 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[CH3:5][C:6]1[CH:7]=[C:8]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH2:9].O.C(=O)(O)[O-].[Na+]>CN(C)C=O>[NH2:9][C:8]1[CH:10]=[C:11]([CH3:13])[C:12]([S:1][C:2]#[N:3])=[C:6]([CH3:5])[CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
251.2 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Two
Name
Quantity
121.2 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
1.75 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
cupric sulphate
Quantity
263.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
8 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
550 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises from 18 to 35° C
CUSTOM
Type
CUSTOM
Details
One and a half hours
CUSTOM
Type
CUSTOM
Details
having returned to room temperature
WAIT
Type
WAIT
Details
The reaction medium is left
FILTRATION
Type
FILTRATION
Details
The medium is then filtered
WASH
Type
WASH
Details
the solid part being washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the liquid part being extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic liquid phases are washed with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The pasty residue obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from 500 ml of hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)C)SC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 128.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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